molecular formula C16H11NO5 B4797755 1-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE

1-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE

Cat. No.: B4797755
M. Wt: 297.26 g/mol
InChI Key: QEAJHMYMEGIKAL-XGICHPGQSA-N
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Description

1-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole moiety, a furo[3,4-c]pyridine core, and a methylene bridge, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carbaldehyde with 6-methylfuro[3,4-c]pyridine-3,4(5H)-dione under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole or furo[3,4-c]pyridine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-BENZODIOXOL-5-YL)-3-({4-[(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)-1-PROPANONE
  • {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}-thiourea

Uniqueness

1-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE stands out due to its unique combination of a benzodioxole moiety and a furo[3,4-c]pyridine core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

(1Z)-1-(1,3-benzodioxol-5-ylmethylidene)-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-8-4-10-12(22-16(19)14(10)15(18)17-8)5-9-2-3-11-13(6-9)21-7-20-11/h2-6H,7H2,1H3,(H,17,18)/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAJHMYMEGIKAL-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE
Reactant of Route 2
1-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE
Reactant of Route 3
Reactant of Route 3
1-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE
Reactant of Route 4
Reactant of Route 4
1-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE
Reactant of Route 5
1-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE
Reactant of Route 6
1-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(5H)-DIONE

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